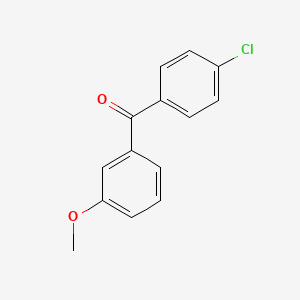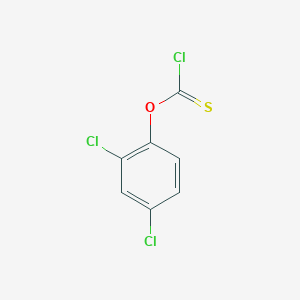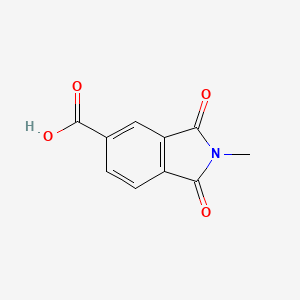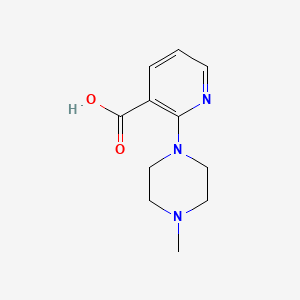
4-Chloro-3'-methoxybenzophenone
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 4-Chloro-3’-methoxybenzophenone is represented by the SMILES stringCOc1cccc(c1)C(=O)c2ccc(Cl)cc2 and the InChI 1S/C14H11ClO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 . Physical And Chemical Properties Analysis
4-Chloro-3’-methoxybenzophenone is a solid compound . More detailed physical and chemical properties are not provided in the search results.It is also classified as a non-combustible solid . More specific safety and hazard information is not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Analytical Method Development
A study by Tarazona, Chisvert, and Salvador (2013) developed an analytical method for determining benzophenone-3 and its metabolites in human serum. This method, involving dispersive liquid-liquid microextraction and liquid chromatography tandem mass spectrometry, is significant for understanding the behavior of similar compounds like 4-Chloro-3'-methoxybenzophenone in biological systems (Tarazona, Chisvert, & Salvador, 2013).
Environmental Impact and Stability
Negreira et al. (2008) investigated the stability of UV filters, including 2-hydroxy-4-methoxybenzophenone, in chlorinated water. This research is relevant for assessing the environmental stability and degradation products of this compound, which may have similar properties (Negreira et al., 2008).
Photostability and Photochemical Synthesis
Diaz-Mondejar and Miranda (1982) conducted a study on the photochemical synthesis of benzophenone derivatives. Understanding the photostability and reactions of these compounds under UV light can be applied to this compound for its potential use in various industries, including pharmaceuticals and cosmetics (Diaz-Mondejar & Miranda, 1982).
Plant Growth Regulation
Yamada et al. (1974) discovered that 4-Methoxybenzophenones exhibit plant growth-regulating actions. This suggests that derivatives like this compound could be explored for agricultural applications, particularly in regulating plant growth and development (Yamada et al., 1974).
Toxicological and Environmental Studies
Several studies have been conducted to understand the toxicological and environmental impact of benzophenone derivatives. For instance, research by Zhuang et al. (2013) on the stability and toxicity of chlorinated benzophenone-type UV filters in waters provides insights that can be extended to the environmental and health effects of this compound (Zhuang et al., 2013).
Biochemische Analyse
Biochemical Properties
4-Chloro-3’-methoxybenzophenone plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of various substances in the body. The nature of these interactions often involves the inhibition or activation of enzyme activity, which can lead to changes in metabolic pathways and biochemical processes .
Cellular Effects
The effects of 4-Chloro-3’-methoxybenzophenone on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, 4-Chloro-3’-methoxybenzophenone can alter cellular metabolism by affecting the activity of key metabolic enzymes .
Molecular Mechanism
At the molecular level, 4-Chloro-3’-methoxybenzophenone exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. This binding can result in changes in gene expression, particularly those genes involved in detoxification and stress response pathways. The compound’s ability to interact with cytochrome P450 enzymes is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Chloro-3’-methoxybenzophenone can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that 4-Chloro-3’-methoxybenzophenone remains stable under certain conditions but can degrade over time, leading to changes in its biochemical activity. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating the potential for sustained impact on cellular processes .
Dosage Effects in Animal Models
The effects of 4-Chloro-3’-methoxybenzophenone vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced metabolic activity and improved stress response. At higher doses, toxic or adverse effects can occur, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, indicating a dosage-dependent response .
Metabolic Pathways
4-Chloro-3’-methoxybenzophenone is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. The compound can affect metabolic flux and alter metabolite levels, leading to changes in overall metabolic activity. The interaction with cytochrome P450 enzymes is particularly noteworthy, as it plays a crucial role in the compound’s metabolism .
Transport and Distribution
Within cells and tissues, 4-Chloro-3’-methoxybenzophenone is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues can influence its biochemical activity and overall effects on cellular function .
Subcellular Localization
The subcellular localization of 4-Chloro-3’-methoxybenzophenone is an important aspect of its activity. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect its function and interactions with other biomolecules, ultimately influencing its biochemical properties and cellular effects .
Eigenschaften
IUPAC Name |
(4-chlorophenyl)-(3-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClO2/c1-17-13-4-2-3-11(9-13)14(16)10-5-7-12(15)8-6-10/h2-9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITRZDZXWSBXUFZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373981 | |
| Record name | 4-Chloro-3'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32363-45-4 | |
| Record name | 4-Chloro-3'-methoxybenzophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyrrolo[2,3-g]indazole-7,8(1H,6H)-dione](/img/structure/B1597349.png)












